molecular formula C4H7N2NaO3 B087158 Sodium;2-[(2-aminoacetyl)amino]acetate CAS No. 1070-67-3

Sodium;2-[(2-aminoacetyl)amino]acetate

Cat. No. B087158
CAS RN: 1070-67-3
M. Wt: 154.1 g/mol
InChI Key: WPRXXEWEGIQIDN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;2-[(2-aminoacetyl)amino]acetate, also known as glycine sodium salt, is a compound that is commonly used in scientific research. It is a derivative of the amino acid glycine and is often used as a buffer in biochemical and physiological experiments.

Mechanism Of Action

The mechanism of action of sodium;2-[(2-aminoacetyl)amino]acetate is related to its ability to act as a buffer. It helps to maintain a stable pH in solutions, which is important for many biochemical and physiological reactions. It also acts as a substrate for enzymes, which can modify its chemical structure and produce other compounds.

Biochemical And Physiological Effects

Sodium;2-[(2-aminoacetyl)amino]acetate has several biochemical and physiological effects. It is involved in the metabolism of amino acids and can be used as a substrate for enzymes such as transaminases. It also helps to maintain a stable pH in solutions, which is important for many biochemical and physiological reactions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using sodium;2-[(2-aminoacetyl)amino]acetate in lab experiments is its ability to act as a buffer. This helps to maintain a stable pH in solutions, which is important for many biochemical and physiological reactions. It is also relatively inexpensive and easy to synthesize.
However, there are also some limitations to using sodium;2-[(2-aminoacetyl)amino]acetate in lab experiments. It can be toxic at high concentrations, and its use may interfere with certain types of assays. Additionally, it may not be suitable for experiments that require a specific pH range.

Future Directions

There are several future directions for research involving sodium;2-[(2-aminoacetyl)amino]acetate. One area of interest is its potential use as a substrate for new enzymes, which could have applications in biotechnology and medicine. Additionally, researchers may investigate its effects on specific biochemical pathways or its use in new types of assays. Finally, there may be opportunities to optimize the synthesis method for increased efficiency or to explore new applications for this compound.
Conclusion:
Sodium;2-[(2-aminoacetyl)amino]acetate is a compound with many scientific research applications. It is commonly used as a buffer in biochemical and physiological experiments and is involved in the metabolism of amino acids. Its ability to maintain a stable pH in solutions makes it an important tool for many types of experiments. While there are some limitations to its use, there are also many opportunities for future research and development in this area.

Synthesis Methods

Sodium;2-[(2-aminoacetyl)amino]acetate can be synthesized by reacting Sodium;2-[(2-aminoacetyl)amino]acetate with sodium hydroxide. The reaction results in the formation of the sodium salt of Sodium;2-[(2-aminoacetyl)amino]acetate, which is soluble in water and has a pH of around 9. The synthesis method is relatively simple and inexpensive, making it a popular choice for researchers.

Scientific Research Applications

Sodium;2-[(2-aminoacetyl)amino]acetate has a wide range of scientific research applications. It is commonly used as a buffer in biochemical and physiological experiments, as it helps to maintain a stable pH and prevent fluctuations in acidity. It is also used as a substrate for enzymes such as transaminases, which are involved in the metabolism of amino acids.

properties

CAS RN

1070-67-3

Product Name

Sodium;2-[(2-aminoacetyl)amino]acetate

Molecular Formula

C4H7N2NaO3

Molecular Weight

154.1 g/mol

IUPAC Name

sodium;2-[(2-aminoacetyl)amino]acetate

InChI

InChI=1S/C4H8N2O3.Na/c5-1-3(7)6-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);/q;+1/p-1

InChI Key

WPRXXEWEGIQIDN-UHFFFAOYSA-M

Isomeric SMILES

C(C(=O)NCC(=O)[O-])N.[Na+]

SMILES

C(C(=O)NCC(=O)[O-])N.[Na+]

Canonical SMILES

C(C(=O)NCC(=O)[O-])N.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.